REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[F:13])=[O:3].O.O.[Sn](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>C(OCC)(=O)C>[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[F:13])=[O:3] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
|
Name
|
tin chloride dihydrate
|
Quantity
|
343 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with 3 times 350 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |